molecular formula C9H16F2N2O2 B11771031 tert-Butyl 3,3-difluoropiperazine-1-carboxylate

tert-Butyl 3,3-difluoropiperazine-1-carboxylate

Cat. No.: B11771031
M. Wt: 222.23 g/mol
InChI Key: WEMZKONFABIJSE-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoropiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group and two fluorine atoms attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoropiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and fluorinating agents. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoropiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted piperazine derivatives.

Scientific Research Applications

tert-Butyl 3,3-difluoropiperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoropiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The tert-butyl group may contribute to the compound’s stability and lipophilicity, affecting its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,3-dimethylpiperazine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Uniqueness

tert-Butyl 3,3-difluoropiperazine-1-carboxylate is unique due to the presence of both tert-butyl and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug design and material science applications.

Properties

Molecular Formula

C9H16F2N2O2

Molecular Weight

222.23 g/mol

IUPAC Name

tert-butyl 3,3-difluoropiperazine-1-carboxylate

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-5-4-12-9(10,11)6-13/h12H,4-6H2,1-3H3

InChI Key

WEMZKONFABIJSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)(F)F

Origin of Product

United States

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